molecular formula C22H26F3NO4 B13429169 2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate CAS No. 2200281-00-9

2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate

Katalognummer: B13429169
CAS-Nummer: 2200281-00-9
Molekulargewicht: 425.4 g/mol
InChI-Schlüssel: BYJRRSFVIXWYCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate is a synthetic benzoate ester derivative characterized by a trifluoromethyl-substituted anilino group and a butoxyethoxyethyl side chain. It is structurally related to the non-steroidal anti-inflammatory drug (NSAID) etofenamate (2-(2-hydroxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate), differing primarily in the substitution of the hydroxyl group in etofenamate with a butoxy moiety . This compound is cataloged as an impurity (Impurity E) in pharmacopoeial standards for etofenamate, indicating its relevance in pharmaceutical quality control . Its molecular formula is C₂₂H₂₆F₃NO₄, with a molecular weight of 437.45 g/mol .

Eigenschaften

CAS-Nummer

2200281-00-9

Molekularformel

C22H26F3NO4

Molekulargewicht

425.4 g/mol

IUPAC-Name

2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate

InChI

InChI=1S/C22H26F3NO4/c1-2-3-11-28-12-13-29-14-15-30-21(27)19-9-4-5-10-20(19)26-18-8-6-7-17(16-18)22(23,24)25/h4-10,16,26H,2-3,11-15H2,1H3

InChI-Schlüssel

BYJRRSFVIXWYCK-UHFFFAOYSA-N

Kanonische SMILES

CCCCOCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Properties

Property Description
Molecular Formula C22H26F3NO4
Molecular Weight 425.44 g/mol
CAS Number 2200281-00-9
IUPAC Name 2-(2-butoxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate
Synonyms Etofenamate impurity E, Benzoic acid, 2-[[3-(trifluoromethyl)phenyl]amino]-, 2-(2-butoxyethoxy)ethyl ester
Stereochemistry Achiral
Optical Activity None

The compound is structurally characterized by an ester linkage between a substituted benzoic acid and a glycol ether moiety, with a trifluoromethyl-substituted aniline group attached to the aromatic ring.

Preparation Methods Analysis

Esterification Reaction

The primary synthetic step is an esterification reaction between the carboxylic acid derivative and 2-(2-butoxyethoxy)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC) in organic solvents.

  • Typical conditions :
    • Solvent: Dichloromethane, toluene, or other aprotic solvents
    • Temperature: Ambient to reflux (25–110°C)
    • Catalyst: Sulfuric acid, p-toluenesulfonic acid, or carbodiimide-based coupling agents
    • Reaction time: Several hours to overnight

The reaction proceeds via activation of the carboxyl group followed by nucleophilic attack by the hydroxyl group of the glycol ether, forming the ester bond and releasing water or by-products.

Purification and Isolation

Following synthesis, the crude product mixture contains:

  • Desired ester product
  • Unreacted starting materials
  • Side products and impurities (including butanal and heavy components)

Purification is achieved primarily by distillation techniques and sometimes by chromatography.

Distillation Process Details:
Step Description
Crude product distillation Removal of low boiling impurities such as heptane and unreacted 2-butoxyethanol
Fractional distillation Separation of benzoic acid and other impurities
Final distillation Isolation of pure 2-(2-butoxyethoxy)ethyl benzoate with >99% purity
Distillation conditions Vacuum distillation at reduced pressure (1–24 mm Hg), temperature up to 160°C in reboiler
Equipment Use of columns with wire gauze packing or partition wall columns for improved separation efficiency

The distillation process is critical to remove impurities such as butanal, which can form during distillation, and to achieve the high purity required for pharmaceutical or coating applications.

Alternative Synthetic Approaches

While the esterification route is the most common, alternative methods reported in literature and patents include:

  • Use of activated esters or acid chlorides of 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid to enhance reaction efficiency.
  • Enzymatic esterification using lipases for milder conditions, though less common for this compound.
  • Solid-phase synthesis for rapid screening in research contexts.

However, these methods are less documented and less industrially applied compared to classical esterification followed by distillation.

Summary Table of Preparation Methods

Methodology Reagents/Conditions Purification Advantages Disadvantages
Acid-catalyzed esterification 2-(2-butoxyethoxy)ethanol, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, H2SO4, reflux Vacuum distillation Simple, cost-effective Requires careful removal of catalyst and impurities
Coupling agent-mediated esterification DCC or similar, aprotic solvent, room temp to reflux Chromatography or distillation High yield, mild conditions Cost of reagents, side product removal
Enzymatic esterification Lipase catalysts, mild conditions Chromatography Environmentally friendly Limited scalability

Research Findings and Practical Considerations

  • The esterification reaction is typically high yielding when molar ratios of 2-(2-butoxyethoxy)ethanol to acid are near 1:1, minimizing excess reagents and side reactions.
  • The presence of trifluoromethyl substituents on the aromatic amine affects the electronic properties, potentially influencing reactivity and requiring optimization of reaction conditions.
  • Distillation under reduced pressure is essential to prevent thermal decomposition and formation of impurities such as butanal.
  • Neutralization of acid catalysts before distillation improves product stability and purity.
  • Industrial processes often employ multi-stage distillation with partition wall columns to enhance separation efficiency and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Butoxyethoxy)ethyl 2-[[3-(Trifluoromethyl)phenyl]amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Etofenamate (2-(2-Hydroxyethoxy)ethyl ester)

  • Key Differences :
    • Etofenamate contains a 2-(2-hydroxyethoxy)ethyl group, whereas the target compound substitutes the hydroxyl with a butoxy group.
    • The butoxyethoxy side chain enhances lipophilicity (logP ≈ 3.7) compared to etofenamate (logP ≈ 3.1) .
    • Etofenamate is pharmacologically active as a topical NSAID, while the target compound lacks documented therapeutic use and is primarily an impurity .
Property 2-(2-Butoxyethoxy)ethyl ester (Target) Etofenamate
Molecular Weight 437.45 g/mol 369.34 g/mol
logP ~3.7 (estimated) 3.1
Therapeutic Role Impurity (no activity reported) Topical NSAID
CAS Number 2200281-00-9 30544-47-9

Other Etofenamate Impurities

The target compound is structurally analogous to other etofenamate impurities, such as:

  • Impurity D: A dimeric form, 2,2'-oxybis(ethylene) bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate], with a molecular weight of 718.66 g/mol .
  • Impurity G: 2-Hydroxyethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, lacking the butoxyethoxy chain .
Impurity Structural Variation Molecular Weight
D Dimeric ester linkage 718.66 g/mol
E Butoxyethoxy side chain 437.45 g/mol
G Hydroxyethyl side chain 343.31 g/mol

Esters with Similar Pharmacophores

  • Antrafenine (2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl 2-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoate): Shares the 2-aminobenzoate core but includes a piperazinyl-quinoline substituent. Exhibits 6–9× higher analgesic potency than glafenine, attributed to the trifluoromethyl group enhancing receptor binding .
  • Methyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate derivatives: Simplified analogs with methyl esters show reduced lipophilicity and shorter metabolic half-lives compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • The butoxyethoxy chain increases hydrophobicity , reducing aqueous solubility compared to etofenamate. This property may limit systemic absorption but enhance local retention in topical formulations .
  • Stability studies for related esters (e.g., ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate) suggest susceptibility to enzymatic hydrolysis in vivo, particularly at the ester linkage .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-butoxyethoxy)ethyl 2-[[3-(trifluoromethyl)phenyl]amino]benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification or transesterification of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid with 2-(2-butoxyethoxy)ethanol. Key steps include:

  • Acid-catalyzed esterification (e.g., H₂SO₄ or DCC/DMAP) under anhydrous conditions .
  • Monitoring reaction progress via TLC or HPLC to optimize time and temperature (typically 60–80°C, 12–24 hours).
  • Purification via column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameters : Excess alcohol improves esterification efficiency, while moisture reduces yield.

Q. How is the compound structurally characterized, and what spectroscopic techniques are most reliable?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm the ester linkage and trifluoromethyl group (δ ~110–120 ppm for CF₃ in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 369.34 for [M+H]⁺) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software resolves bond lengths/angles and packing motifs .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Anti-inflammatory Activity : Analogous esters (e.g., etofenamate) inhibit cyclooxygenase (COX) enzymes, suggesting potential COX-2 selectivity .
  • Ion Channel Modulation : Trifluoromethyl-substituted benzoates may interact with ERG potassium channels, as seen with niflumic acid derivatives .

Advanced Research Questions

Q. How can experimental design address discrepancies in biological activity data across studies?

  • Approach :

  • Dose-Response Analysis : Use standardized assays (e.g., COX inhibition IC₅₀) to compare results across labs .
  • Metabolic Stability Testing : Evaluate hepatic microsomal degradation to rule out false negatives from rapid metabolism .
  • Control for Impurities : HPLC purity checks (>98%) are critical, as trace byproducts (e.g., hydrolyzed acids) may antagonize activity .

Q. What computational strategies predict the compound’s binding modes to therapeutic targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with COX-2 or ion channels. Focus on the trifluoromethyl group’s hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS) to validate docking poses .

Q. How do structural modifications (e.g., alkoxy chain length) impact physicochemical properties and bioavailability?

  • Experimental Design :

  • LogP Measurement : Compare octanol-water partition coefficients of analogs to optimize lipophilicity .
  • Permeability Assays : Use Caco-2 cell monolayers to correlate alkoxy chain length with intestinal absorption .
  • Thermal Analysis : DSC/TGA identifies melting points and stability for formulation development .

Q. What are the challenges in resolving crystallographic data for this compound, and how can they be mitigated?

  • Challenges & Solutions :

  • Crystal Polymorphism : Screen solvents (e.g., ethanol/acetone mixtures) to obtain single crystals .
  • Disorder in Alkoxy Chains : Use low-temperature (100 K) data collection and SHELXL refinement with restraints for flexible moieties .

Data Contradictions and Validation

Q. Why do some studies report anti-inflammatory activity while others show no effect?

  • Analysis :

  • Species-Specific Responses : Test human vs. murine COX isoforms to identify interspecies variability .
  • Assay Sensitivity : Validate ELISA-based prostaglandin E₂ (PGE₂) quantification against LC-MS for accuracy .

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Resolution Strategies :

  • Solvent Effects : Include explicit water molecules in docking simulations to account for solvation .
  • Free Energy Calculations : Use MM-PBSA/GBSA to refine binding affinity estimates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.